3-chloro-N-(2,5-dimethylphenyl)benzamide
Description
Historical Context of N-Substituted Benzamide (B126) Investigations in Organic and Medicinal Chemistry
The study of N-substituted benzamides has a rich history, particularly in medicinal chemistry where they have been developed as therapeutic agents for a multitude of conditions. Early investigations revealed that modifications to the N-substituent and the benzoyl ring could dramatically alter biological activity, leading to the development of structure-activity relationship (SAR) studies. This research has led to the discovery of benzamide derivatives with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and antitumor properties. nih.gov
For instance, substituted benzamides have been prominent as D2-like dopamine (B1211576) receptor antagonists, forming the basis for antipsychotic and antiemetic drugs. nih.gov The development of these agents highlighted the importance of the spatial arrangement of functional groups on the benzamide scaffold for effective receptor binding. Furthermore, research into anticonvulsant benzamides demonstrated that specific substitution patterns, such as the inclusion of halogen and alkyl groups, were crucial for activity. The synthesis of these compounds has also driven innovation in organic chemistry, with numerous methods developed for the efficient formation of the amide bond and for the functionalization of the aromatic rings. nih.govnanobioletters.com
Contemporary Significance of Halogenated and Alkyl-Substituted Benzamides in Chemical Biology and Material Science
In modern chemical biology and drug discovery, the strategic placement of halogen atoms and alkyl groups on the benzamide scaffold is a key tool for optimizing molecular properties. Halogenation, in particular, has a profound impact on a compound's pharmacokinetics and binding affinity. researchgate.net The introduction of halogens can increase lipophilicity, enhance membrane permeability, and block metabolic pathways. Moreover, halogens can participate in "halogen bonding," a noncovalent interaction with Lewis bases in biological targets, which can be harnessed to improve ligand affinity and selectivity. nih.govnamiki-s.co.jp This principle has been successfully applied in the rational design of potent enzyme inhibitors and receptor modulators. nih.gov Recent research continues to explore halogenated benzamides as potential anticancer agents, such as STAT3 signaling pathway inhibitors. nih.gov
The incorporation of alkyl groups also plays a critical role. Alkyl substituents can influence a molecule's conformation and sterics, affecting how it fits into a binding pocket. They can also impact solubility and metabolic stability. In material science, the fundamental principles of intermolecular interactions seen in substituted benzamides are applied to crystal engineering. The substitution pattern influences how molecules pack in the solid state, affecting properties like stability and solubility. acs.org For example, studies on halogenated benzamides explore how intermolecular forces, such as hydrogen bonds and halogen-halogen interactions, direct the formation of specific supramolecular architectures. nih.gov
Current Research Landscape Pertaining to 3-Chloro-N-(2,5-dimethylphenyl)benzamide and Related Analogs
The specific compound, this compound, is identified by the CAS Number 196700-87-5. chemscene.com While detailed published studies focusing exclusively on this molecule are limited, a significant body of research exists for its close structural analogs. This research, primarily centered on single-crystal X-ray diffraction studies, provides critical insights into the likely structural and conformational properties of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 196700-87-5 |
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 |
| Topological Polar Surface Area | 29.1 Ų |
| LogP (Predicted) | 4.20914 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Data sourced from ChemScene. chemscene.com
Research on analogs reveals that the conformation of N-aryl benzamides is highly sensitive to the substitution pattern on both aromatic rings. nih.govresearchgate.net A key structural feature is the dihedral angle between the plane of the 3-chlorobenzoyl ring and the N-substituted phenyl ring. Another significant aspect is the relative orientation of the amide N-H and C=O bonds, which are typically anti to each other. nih.govresearchgate.netnih.gov
In the crystal structures of these analogs, intermolecular N—H⋯O hydrogen bonds are a dominant feature, linking molecules into infinite chains. nih.govresearchgate.netnih.gov The conformation of the substituents relative to the amide linkage (syn or anti) and the planarity of the molecule are influenced by steric and electronic effects. For example, in 3-chloro-N-(2-methylphenyl)benzamide, the two benzene (B151609) rings are nearly coplanar with a dihedral angle of just 3.48°, whereas in 3-chloro-N-(3-methylphenyl)benzamide, the rings are significantly twisted with a dihedral angle of 77.4°. nih.govresearchgate.net This demonstrates that simply moving the methyl group from the ortho to the meta position on the N-phenyl ring dramatically alters the molecule's three-dimensional shape. The 2,5-dimethyl substitution pattern of the title compound is also of interest in medicinal chemistry, as this scaffold has been investigated for developing new antimicrobial agents. mdpi.com
The detailed crystallographic data from these closely related compounds allow for a predictive understanding of this compound's solid-state behavior and its potential intermolecular interactions.
Table 2: Comparative Crystallographic Data of 3-chloro-N-(aryl)benzamide Analogs
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (°) | Ref. |
|---|---|---|---|---|---|
| 3-chloro-N-(2-methylphenyl)benzamide | C₁₄H₁₂ClNO | Monoclinic | P2₁/c | 3.48 | nih.gov |
| 3-chloro-N-(3-methylphenyl)benzamide | C₁₄H₁₂ClNO | Orthorhombic | Pbcn | 77.4 | researchgate.netnih.gov |
| 3-chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | 4.73 | nih.gov |
| 3-chloro-N-(2-nitrophenyl)benzamide | C₁₃H₉ClN₂O₃ | Monoclinic | P2₁/n | 15.2 (ring 1), 8.2 (ring 2) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPMHDRHIDYZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2,5 Dimethylphenyl Benzamide
Established Synthetic Routes for Benzamide (B126) Scaffolds Bearing Aryl and Alkyl Substituents
The synthesis of benzamides, a core structure in many pharmaceuticals and organic materials, is well-established in organic chemistry. These compounds, characterized by a carbonyl group attached to a nitrogen atom, which is in turn bonded to a benzene (B151609) ring, are typically synthesized through the reaction of a carboxylic acid derivative with an amine.
Common strategies for constructing benzamide scaffolds with various aryl and alkyl substituents include:
From Acyl Chlorides: The reaction of a substituted benzoyl chloride with a primary or secondary amine is a highly efficient and widely used method. This reaction, often performed in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) (as in the Schotten-Baumann reaction), readily forms the amide bond. testbook.comchemistnotes.comlscollege.ac.in
From Carboxylic Acids using Coupling Reagents: Direct condensation of a benzoic acid with an amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.comhepatochem.com
From Esters: Amides can be formed by the aminolysis of esters, where an ester reacts with an amine. This method sometimes requires heat or catalysis.
Rhodium-Catalyzed C-H Functionalization: More advanced methods involve the rhodium-catalyzed reaction of substituted benzoic acids with isocyanates, which proceeds through C-H bond activation and subsequent decarboxylation to yield N-aryl benzamides. nih.gov
Table 1: Comparison of General Synthetic Routes for Substituted Benzamides
| Method | Reactants | Key Features | Typical Conditions |
|---|---|---|---|
| Acyl Chloride Route (e.g., Schotten-Baumann) | Substituted Benzoyl Chloride + Substituted Aniline (B41778) | High yield, fast reaction. | Aqueous base (e.g., NaOH) or organic base (e.g., pyridine). testbook.comuomustansiriyah.edu.iq |
| Coupling Reagents | Substituted Benzoic Acid + Substituted Aniline | Mild conditions, suitable for sensitive substrates. | Reagents like DCC, EDC, HATU in an organic solvent. nih.govpeptide.com |
| Aminolysis of Esters | Substituted Benzoate Ester + Substituted Aniline | Avoids use of acyl chlorides. | Often requires heating or catalysis. |
| Catalytic C-H Functionalization | Substituted Benzoic Acid + Isocyanate | Advanced method for specific substitution patterns. | Rhodium catalyst, high temperatures. nih.gov |
Specific Approaches for the Synthesis of 3-Chloro-N-(2,5-dimethylphenyl)benzamide
The most direct and industrially scalable synthesis of this compound involves the condensation of 3-chlorobenzoyl chloride with 2,5-dimethylaniline (B45416). This approach builds the molecule from two readily available substituted precursors.
Amide Bond Formation Strategies for Substituted Benzamides
For the specific synthesis of this compound, the formation of the amide bond is the crucial step. The Schotten-Baumann reaction conditions are highly applicable here. chemistnotes.comchemistry-reaction.com In this procedure, 3-chlorobenzoyl chloride is added, often portion-wise, to a solution of 2,5-dimethylaniline. The reaction is typically carried out in a two-phase system comprising an organic solvent and an aqueous base, such as sodium hydroxide. lscollege.ac.in The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. uomustansiriyah.edu.iq
Alternatively, modern coupling reagents can be employed to join 3-chlorobenzoic acid directly with 2,5-dimethylaniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder, anhydrous conditions. hepatochem.comnih.gov
Regioselective Introduction of Chloro Substituents on the Benzoyl Ring
The precursor, 3-chlorobenzoic acid or its corresponding acyl chloride, is a key starting material. This compound can be synthesized through the regioselective chlorination of benzoic acid or benzoyl chloride. Electrophilic aromatic substitution is the primary mechanism for introducing a chlorine atom onto the benzene ring. wikipedia.org
The carboxyl or acyl chloride group is a meta-directing and deactivating substituent. reddit.com Therefore, direct chlorination of benzoyl chloride, often using chlorine gas with a Lewis acid catalyst like ferric chloride (FeCl₃) and a co-catalyst such as iodine, preferentially yields the meta-substituted product, 3-chlorobenzoyl chloride. echemi.comgoogle.com Controlling reaction conditions, such as maintaining a low temperature (below 50°C), can enhance the yield of the desired meta-isomer. google.com An alternative laboratory preparation involves reacting 3-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to generate 3-chlorobenzoyl chloride. researchgate.net
Incorporation of the 2,5-Dimethylphenyl Moiety
The 2,5-dimethylphenyl portion of the target molecule is introduced by using 2,5-dimethylaniline as the nucleophile. This commercially available aniline derivative reacts with the activated carbonyl group of the 3-chlorobenzoyl moiety. The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of the amide linkage and elimination of hydrogen chloride. chemistnotes.com
Synthetic Strategies for Derivatization and Analog Generation of this compound
Creating analogs of this compound allows for the exploration of structure-activity relationships. Derivatization can be targeted at several positions, with the benzoyl ring being a prime candidate for further functionalization.
Functionalization of the Benzoyl Ring
Further substitution on the benzoyl ring of this compound is governed by the directing effects of the existing substituents: the chloro group and the amide group. Both the chlorine atom and the amide group are ortho-, para-directors. libretexts.org However, chlorine is a deactivating group, while the amide group's effect can be more complex. The interplay of these directing effects will determine the position of new substituents during electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com
Table 2: Potential Derivatization Reactions on the Benzoyl Ring
| Reaction Type | Reagents | Potential Product | Regiochemical Considerations |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted analog | Substitution likely ortho/para to the amide and chloro groups. Steric hindrance will play a role. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Di-halogenated analog | Positions ortho and para to the existing substituents are favored. acs.org |
| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Acyl-substituted analog | The ring is deactivated, so harsh conditions may be required. Substitution will be directed ortho/para to existing groups. |
| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh) | Aryl, alkyl, or other functional group-substituted analogs | Advanced methods allow for site-selective introduction of various groups, potentially overcoming classical directing effects. acs.orgacs.org |
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct and selective derivatization of such aromatic systems. acs.orgacs.org These techniques can provide access to analogs that are difficult to obtain through traditional electrophilic substitution, by enabling the introduction of a wide range of functional groups at specific positions on the benzoyl ring. acs.org
Modifications of the Dimethylphenyl Ring
The dimethylphenyl ring of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the aromatic ring itself and reactions targeting the two methyl substituents.
Electrophilic Aromatic Substitution:
The N-acyl group (the amide) is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. This is because the nitrogen's lone pair can delocalize into the aromatic ring, increasing its electron density, although this effect is attenuated by competing resonance with the adjacent carbonyl group. In conjunction with the activating, ortho-, para-directing nature of the two methyl groups, the positions on the dimethylphenyl ring are activated towards electrophiles. The steric hindrance from the amide linkage and the existing methyl groups will play a significant role in determining the regioselectivity of incoming substituents. Potential electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation, which would primarily occur at the positions ortho and para to the amide's nitrogen and ortho to the methyl groups, where sterics allow.
Side-Chain Reactions of Methyl Groups:
The two methyl groups on the phenyl ring are susceptible to reactions characteristic of benzylic carbons. These positions are activated by the adjacent aromatic system, which can stabilize reaction intermediates. libretexts.org
One key transformation is side-chain oxidation . Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the benzylic methyl groups into carboxylic acid groups. libretexts.orglibretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org Depending on the reaction conditions, either one or both methyl groups could be oxidized, leading to mono- or di-carboxylic acid derivatives.
Another important modification is free-radical halogenation . Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to selectively brominate the benzylic position. libretexts.orgthemasterchemistry.com This reaction is highly specific for the benzylic carbon, creating a bromomethyl or dibromomethyl group that can serve as a handle for further nucleophilic substitution reactions. themasterchemistry.com
| Reaction Type | Reagents | Potential Product(s) on Dimethylphenyl Ring | Notes |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group on the aromatic ring. | Regioselectivity is influenced by the combined directing effects of the amide and two methyl groups. |
| Electrophilic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (-Br, -Cl) group on the aromatic ring. | Polysubstitution can be an issue due to the activated nature of the ring. |
| Side-Chain Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Oxidation of one or both methyl groups to carboxylic acids (-COOH). libretexts.orglibretexts.org | Requires at least one benzylic hydrogen. The aromatic ring itself is resistant to oxidation. libretexts.org |
| Side-Chain Halogenation | N-Bromosuccinimide (NBS), light/initiator | Substitution of benzylic hydrogens with bromine (-CH₂Br). libretexts.org | Highly selective for the benzylic position over the aromatic ring. themasterchemistry.com |
Structural Variations at the Amide Nitrogen Linkage
Amide Bond Rotation and Planarity:
The planarity of the amide bond results in two possible conformations, cis and trans, with the trans conformation being overwhelmingly favored in most acyclic amides to minimize steric hindrance. nih.gov The energy barrier to rotation around the C-N bond is significant. However, steric crowding, such as that introduced by bulky substituents on the nitrogen or adjacent aromatic rings, can lead to deviations from planarity. researchgate.net These distortions involve twisting around the C-N bond (τ angle) and/or pyramidalization of the nitrogen atom (χN angle), where it adopts a more sp³-hybridized character. mdpi.comchemrxiv.org Such distortions reduce the resonance stabilization and can increase the chemical reactivity of the amide bond. researchgate.net
Substitution at the Amide Nitrogen:
Introducing substituents directly onto the amide nitrogen atom is a fundamental structural variation.
N-Alkylation/N-Arylation: Replacing the amide hydrogen with an alkyl or aryl group would create a tertiary amide. This modification prevents the formation of intermolecular hydrogen bonds that are characteristic of secondary amides. nih.gov N-alkylation can also dramatically increase the non-planarity of the amide bond, further activating it toward cleavage. researchgate.net
Heteroatom Substitution: Placing electronegative atoms on the amide nitrogen, creating so-called anomeric amides, significantly reduces amide resonance. mdpi.com This leads to a more pyramidal nitrogen and a longer C-N bond, making the amide more reactive at the nitrogen center. mdpi.com
These structural changes can be analyzed and quantified using computational modeling and X-ray crystallography to determine parameters like bond lengths, bond angles, and dihedral angles. nih.gov
| Structural Variation | Effect on Amide Linkage | Key Parameters Affected | Consequences |
| Steric Hindrance | Increased twisting and nitrogen pyramidalization. | C-N bond length (increase), Dihedral angles (deviation from 0° or 180°). | Reduced resonance stabilization, increased reactivity. researchgate.netresearchgate.net |
| N-Alkylation | Loss of H-bond donor capability, potential increase in non-planarity. | C-N bond rotation barrier, amide planarity. | Altered solubility and intermolecular interactions; potential for increased reactivity. researchgate.net |
| N-Arylation | Introduction of additional π-system, increased steric bulk. | Dihedral angles between rings and amide plane. | Modified electronic properties and molecular conformation. |
| N-Heteroatom Substitution | Significant reduction in amide resonance due to inductive effects. | Nitrogen pyramidalization (increase), C-N bond length (increase). | Increased reactivity at the nitrogen atom. mdpi.com |
Advanced Purification and Characterization Methodologies for Substituted Benzamides
The synthesis of this compound and its derivatives requires robust methods for purification and detailed characterization to ensure chemical identity and purity.
Advanced Purification Methodologies:
Recrystallization: This is a primary and highly effective technique for purifying solid substituted benzamides. researchgate.net The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. libretexts.org The selection of an appropriate solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile. researchgate.net Forcing crystallization by cooling or adding an anti-solvent can yield high-purity crystalline material. illinois.edu
Chromatography: When recrystallization is not effective, or for non-crystalline products, chromatographic techniques are employed.
Column Chromatography: Silica gel column chromatography is widely used for the purification of organic compounds, including benzamides. researchgate.net A solvent system (eluent), often a mixture like hexane/ethyl acetate, is chosen to achieve differential migration of the target compound and impurities through the stationary phase. researchgate.net
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, preparative HPLC is a powerful tool. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to isolate milligram to gram quantities of the desired compound.
Advanced Characterization Methodologies:
A combination of spectroscopic and analytical techniques is essential to unambiguously determine the structure of substituted benzamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. nih.gov Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish detailed correlations and confirm the precise structure of complex derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would include the N-H stretch (around 3300 cm⁻¹) and the strong C=O (amide I) stretch (around 1650 cm⁻¹). nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. youtube.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. mdpi.com
| Technique | Information Obtained | Application to Substituted Benzamides |
| Recrystallization | High purity crystalline solid. | Primary method for purifying solid amide products. researchgate.netillinois.edu |
| Column Chromatography | Separation of compounds based on polarity. | Purification of reaction mixtures, isolation of products from byproducts. researchgate.net |
| ¹H and ¹³C NMR | Detailed structural information (chemical environment, connectivity). | Unambiguous structure confirmation, purity assessment. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirmation of the amide group (N-H, C=O stretches) and other key bonds. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirmation of molecular formula and structural fragments. youtube.commdpi.com |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, conformation. | Definitive structural proof, analysis of intermolecular interactions and crystal packing. mdpi.comacs.org |
Molecular Structure and Conformational Analysis of 3 Chloro N 2,5 Dimethylphenyl Benzamide
Solid-State Structural Elucidation via X-ray Crystallography of Benzamide (B126) Derivatives
The definitive method for determining the three-dimensional structure of molecules in the solid state is single-crystal X-ray diffraction. While a specific crystal structure for 3-chloro-N-(2,5-dimethylphenyl)benzamide is not available in the reviewed literature, a wealth of data from closely related benzamide derivatives allows for a detailed understanding of its likely structural features. The analysis of congeners reveals consistent structural motifs and predictable variations based on substituent patterns.
The crystal structures of several halogenated and methylated benzamides have been resolved, providing a comparative framework. For instance, the structures of 4-chloro-N-(2,3-dimethylphenyl)benzamide, 3-chloro-N-(2-methylphenyl)benzamide, and 2-chloro-N-(3,5-dimethylphenyl)benzamide have been determined, offering direct insight into how substituent positioning affects molecular geometry and crystal packing. nih.govnih.govnih.gov These studies typically involve dissolving the purified compound in a suitable solvent, such as ethanol, and allowing for slow evaporation to yield single crystals of sufficient quality for diffraction analysis. nih.govnih.gov
The crystallographic data from these related compounds show that they commonly crystallize in monoclinic or orthorhombic space groups. nih.govnih.govnih.gov The fundamental geometric parameters, including bond lengths and angles within the amide linkage and the aromatic rings, are generally consistent with established values for such systems.
Table 1: Selected Crystallographic Data for Benzamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 4-Chloro-N-(2,3-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Monoclinic | P2₁/c | nih.gov |
| 3-Chloro-N-(2-methylphenyl)benzamide | C₁₄H₁₂ClNO | Monoclinic | P2₁/c | nih.gov |
| 2-Chloro-N-(3,5-dimethylphenyl)benzamide | C₁₅H₁₄ClNO | Orthorhombic | Pca2₁ | nih.gov |
| 3-Chloro-N-(2-chlorophenyl)benzamide | C₁₃H₉Cl₂NO | Monoclinic | P2₁/c | nih.gov |
| N-(2,5-Dimethylphenyl)-2-methylbenzamide | C₁₆H₁₇NO | Orthorhombic | Pca2₁ | nih.gov |
Conformational Analysis of the Amide Linkage and Torsion Angles in N-Arylbenzamides
The conformation of N-arylbenzamides is largely defined by the orientation of the two aromatic rings with respect to the central amide plane. The amide group (–C(O)NH–) itself is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C–N bond. researchgate.net A key conformational feature is the arrangement of the N–H and C=O bonds, which are typically found in an anti (or trans) conformation to each other. This arrangement is consistently observed across a wide range of benzanilide (B160483) structures. nih.govnih.govnih.gov
In structures with minimal steric hindrance from ortho-substituents, such as 3-chloro-N-(2-methylphenyl)benzamide, the two benzene (B151609) rings can adopt a nearly coplanar arrangement, with a dihedral angle as small as 3.48 (5)°. nih.gov A similar near-coplanarity is seen in 3-chloro-N-(2-chlorophenyl)benzamide, with a dihedral angle of 4.73 (5)°. nih.gov
Conversely, when bulky substituents are present at the ortho positions of both rings, significant twisting is observed. For instance, in N-(2,6-dimethylphenyl)benzamide, the two rings are almost orthogonal, with dihedral angles around 86°. researchgate.net In 4-chloro-N-(2,3-dimethylphenyl)benzamide, the dihedral angle is a substantial 95.0 (1)°. nih.gov
For the title compound, this compound, the presence of a methyl group at the ortho-position (C2) of the N-phenyl ring would be expected to induce a significant twist, resulting in a non-coplanar conformation. The central amide group would be tilted relative to both rings.
Table 2: Key Torsion and Dihedral Angles in Benzamide Derivatives (°)
| Compound Name | Dihedral Angle Between Rings | Amide-Benzoyl Ring Dihedral | Amide-Aniline Ring Dihedral | Reference |
|---|---|---|---|---|
| 4-Chloro-N-(2,3-dimethylphenyl)benzamide | 95.0 (1) | - | - | nih.gov |
| 3-Chloro-N-(2-methylphenyl)benzamide | 3.48 (5) | - | - | nih.gov |
| 2-Chloro-N-(3,5-dimethylphenyl)benzamide | 76.7 (1) | 61.2 (6) | 42.2 (8) | nih.gov |
| N-(2,5-Dimethylphenyl)-2-methylbenzamide | 1.9 (2) | 48.0 (3) | 48.6 (3) | nih.gov |
Investigation of Intermolecular Interactions and Crystal Packing in this compound Congeners
The crystal packing of benzamide derivatives is predominantly directed by a network of intermolecular interactions. The most significant and recurring interaction is the hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N–H···O). This interaction is robust and typically organizes the molecules into one-dimensional chains or dimers. nih.govnih.govnih.govresearchgate.net In many structures, these hydrogen bonds form C(4) chains, where molecules are linked head-to-tail along a crystal axis. researchgate.netresearchgate.net
In addition to strong hydrogen bonding, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These include:
C–H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron-rich π-system of an adjacent ring. Such interactions have been identified in the crystal structure of 4-chloro-N-(2,3-dimethylphenyl)benzamide. nih.gov
Halogen-based Interactions: Chlorine and other halogen substituents can participate in various noncovalent interactions, including halogen bonds (e.g., C–Cl···O or C–Cl···N) and weaker Cl···Cl contacts. iucr.orgias.ac.in These interactions are directional and contribute significantly to the supramolecular architecture of halogenated organic compounds. researchgate.net The presence of the carbonyl group, an excellent acceptor for both hydrogen and halogen bonds, can lead to competition between these interactions in organizing the crystal growth. nih.gov
π···π Stacking: The aromatic rings of adjacent molecules can engage in π-stacking interactions, although this is often precluded in highly twisted conformations where efficient overlap of the rings is not possible.
The combination of these diverse intermolecular forces results in a densely packed and stable crystalline solid. The specific packing arrangement is a subtle balance between the strong, directional N–H···O hydrogen bonds and the cumulative effect of weaker, more dispersive forces. ias.ac.in
Solution-Phase Conformational Preferences and Dynamics of Halogenated Benzamides
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational landscape in solution can be more complex and dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-phase structure and dynamics of amides. acs.org
Due to the partial double-bond character of the amide C–N bond, rotation is restricted, which can lead to the existence of distinct cis and trans rotamers (conformational isomers) in solution. researchgate.net For N-arylbenzamides, this typically refers to the conformation around the C(O)–N bond. Furthermore, rotation around the single bonds connecting the rings to the amide group can lead to different conformational equilibria.
Studies on substituted benzamides using techniques like Lanthanide-Induced-Shift (LIS) NMR analysis have shown that compounds can exist as an interconverting mixture of conformers in solution. nih.gov For example, 2-chlorobenzamide (B146235) has been shown to exist as a mixture of cis (O,Cl) and trans (O,Cl) conformers, both of which are non-planar. nih.gov The relative populations of these conformers, and thus the position of the equilibrium, are influenced by the solvent. The energy difference between conformers can be small, often on the order of a few kcal/mol. nih.gov
The chemical shifts of amide protons (N–H) are particularly sensitive to their environment, including hydrogen bonding and solvent interactions. researchgate.net In solution, the amide proton can form hydrogen bonds with solvent molecules, which influences its chemical shift. Changes in solvent can therefore be used to probe the accessibility of the N–H group in different conformers. researchgate.netacs.org For this compound in solution, it is expected that the molecule would exhibit dynamic behavior, with rotation occurring around the C-N bonds, leading to an equilibrium of different conformers.
Computational Chemistry and in Silico Modeling of 3 Chloro N 2,5 Dimethylphenyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 3-chloro-N-(2,5-dimethylphenyl)benzamide. nih.gov These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and intrinsic reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. Conversely, the amide proton would represent a region of positive potential.
These computational analyses help predict how the molecule might interact with other chemical species, including biological targets. researchgate.net
Table 1: Representative Quantum Chemical Parameters for a Benzamide (B126) Derivative
| Parameter | Description | Typical Predicted Value (Illustrative) | Implication for this compound |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV | Indicates potential for interaction with electron-deficient sites. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV | Suggests sites prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity. | 3.5 Debye | Influences solubility and intermolecular interactions. |
Molecular Docking Simulations to Predict Ligand-Target Interactions of Benzamide Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. mdpi.comwalshmedicalmedia.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govscialert.net For this compound, docking simulations can hypothesize its binding mode within the active site of various enzymes or receptors.
The process involves placing the 3D structure of the benzamide derivative into the binding pocket of a target protein. mdpi.com A scoring function then evaluates the binding affinity by estimating the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.comingentaconnect.com These interactions are often stabilized by a network of non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ingentaconnect.com
In the context of benzamide derivatives, common interactions involve the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. nih.gov The aromatic rings can participate in π-π stacking or hydrophobic interactions with amino acid residues in the target's binding site. The chlorine and dimethyl substitutions on the phenyl rings of this compound would significantly influence its binding profile by altering its shape, size, and electronic properties, potentially forming specific hydrophobic or halogen bond interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative with a Hypothetical Protein Target
| Parameter | Description | Illustrative Value |
|---|---|---|
| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Key hydrogen bonding interactions with amino acid residues. | Amide N-H with Asp120; Carbonyl O with Ser150 |
| Hydrophobic Interactions | Key non-polar interactions with amino acid residues. | Dimethylphenyl ring with Leu80, Val85; Chlorophenyl ring with Phe200 |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgfrontiersin.orguzh.ch For a complex of this compound bound to a target protein, MD simulations can assess the stability of the binding pose predicted by docking. nih.govtandfonline.comfigshare.com
During an MD simulation, the system's trajectory is calculated by solving Newton's equations of motion. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket.
Furthermore, MD simulations can be used to refine binding affinity predictions through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.govrsc.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, offering a more accurate estimation than docking scores alone. nih.govresearchgate.netrsc.org
Table 3: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Observation for a Stable Complex |
|---|---|---|
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atomic positions from the initial pose. | Fluctuates around a low value (e.g., < 2 Å) after an initial equilibration period. |
| RMSF (Protein) | Root Mean Square Fluctuation of individual amino acid residues. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Binding Free Energy (MM/PBSA) | More accurate estimation of the binding affinity. | A negative value (e.g., -40 kcal/mol) indicates favorable binding. |
| Interaction Energy | The sum of van der Waals and electrostatic energies between ligand and protein. | A consistently low, negative value throughout the simulation. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Benzamide Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govjppres.comunair.ac.id For a class of compounds like benzamide derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, including this compound, thereby guiding the design of more potent molecules. researchgate.nettandfonline.com
The first step in QSAR is to calculate a set of molecular descriptors for each compound in a dataset. ucsb.edudrugdesign.org These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. ijpsr.com Examples include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical parameters like HOMO/LUMO energies. ucsb.edu
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to develop an equation that links a combination of these descriptors to the observed biological activity. A robust QSAR model will have high statistical significance and predictive power, which is typically assessed through cross-validation techniques. jppres.com
Table 4: Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Number of Aromatic Rings | Size and basic composition |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Physicochemical | LogP, Molar Refractivity (MR), Topological Polar Surface Area (TPSA) | Lipophilicity, bulk, and polarity |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity |
Pharmacophore Modeling and Virtual Screening Applications for Novel Benzamide Analogs
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential 3D arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.govdovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. nih.gov
A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or by aligning a set of active molecules and extracting their common features. nih.gov Once developed, this model serves as a 3D query for virtual screening of large chemical databases to identify new molecules that fit the pharmacophore and are therefore likely to be active. jst.go.jpnih.gov
For benzamide derivatives, a pharmacophore model might include an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrogen bond donor (the amide N-H), along with one or more hydrophobic features representing the substituted phenyl rings. nih.govnih.gov By applying such a model in a virtual screening campaign, researchers could identify novel analogs of this compound with potentially improved activity or different properties, accelerating the discovery of new lead compounds. researchgate.netebi.ac.uk
Table 5: Hypothetical Pharmacophore Model Features for a Benzamide-based Inhibitor
| Feature Type | Description | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups in the protein. |
| Hydrogen Bond Donor (HBD) | A proton attached to an electronegative atom (e.g., amide N-H). | Forms hydrogen bonds with acceptor groups in the protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | A non-polar chemical group. | Interacts with non-polar pockets in the binding site. |
Biological Activity and Mechanistic Investigations of 3 Chloro N 2,5 Dimethylphenyl Benzamide and Its Analogs
Evaluation of Antimicrobial Properties of N-Substituted Benzamides
N-substituted benzamides and related structures have demonstrated notable efficacy as antimicrobial agents, a characteristic attributed to the versatile benzamide (B126) pharmacophore. nanobioletters.comresearchgate.net Investigations into this class of compounds have revealed broad-spectrum activities, tackling both bacterial and fungal pathogens, which underscores their potential in addressing the growing challenge of antimicrobial resistance. researchgate.netmdpi.com
Antibacterial Efficacy Against Bacterial Strains
The antibacterial potential of N-substituted benzamides has been evaluated against a variety of Gram-positive and Gram-negative bacteria. nih.gov Studies on different analogs show that the substitution patterns on both the benzoyl and the N-phenyl rings play a crucial role in determining the potency and spectrum of activity. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and tested for their in-vitro antibacterial activity, with some compounds showing high antibacterial action. researchgate.net
In one study, synthesized N-phenylbenzamide derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating that these compounds can inhibit the growth of both types of bacteria. mdpi.com Another study focusing on 2-chlorobenzoic acid derivatives found that Schiff's bases of this acid were more potent antimicrobial agents than its esters, with significant activity against E. coli. nih.gov Similarly, research on sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold revealed that one derivative was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Derivative Class | Bacterial Strain | Activity | Reference |
| N-phenylbenzamides | Staphylococcus aureus | Active | mdpi.com |
| N-phenylbenzamides | Escherichia coli | Active | mdpi.com |
| 2-chlorobenzoic acid Schiff's bases | Escherichia coli | Potent | nih.gov |
| 5-chloro-2-hydroxybenzamide sulfonamide | Staphylococcus aureus (MSSA/MRSA) | MIC: 15.62-31.25 µmol/L | nih.gov |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Various bacteria | Moderate to high activity | researchgate.net |
Antifungal Activity Against Fungal Pathogens
Alongside their antibacterial properties, benzamide derivatives have been investigated for their effectiveness against fungal pathogens. The core N-phenylbenzamide structure is a key component in compounds exhibiting antifungal effects. semanticscholar.org In vitro studies have confirmed that certain N-phenylbenzamides can inhibit the growth of clinically relevant fungi such as Candida albicans. researchgate.netmdpi.comnih.gov
Research into novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety demonstrated significant bioactivities against plant fungal diseases, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. semanticscholar.org Several of these synthesized compounds showed antifungal activity superior to the commercial fungicide pyrimethanil. semanticscholar.org This highlights the potential of this chemical class not only in medicine but also in agricultural applications. The structural variations, particularly the substituents on the phenyl rings, were found to be directly related to the level of antifungal activity observed. semanticscholar.org
| Derivative Class | Fungal Pathogen | Activity | Reference |
| N-phenylbenzamides | Candida albicans | Active | researchgate.netmdpi.comnih.gov |
| N-phenylbenzamides with pyrimidine (B1678525) moiety | Phomopsis sp. | Inhibition rate of 92.0% | semanticscholar.org |
| N-phenylbenzamides with pyrimidine moiety | Botryosphaeria dothidea | Inhibition rate of 98.5% | semanticscholar.org |
| N-phenylbenzamides with pyrimidine moiety | Botrytis cinerea | Inhibition rate of 98.5% | semanticscholar.org |
Assessment of Antiproliferative and Cytotoxic Effects in Cellular Systems
The investigation of benzamide derivatives has extended to oncology, with numerous studies reporting on their antiproliferative and cytotoxic effects against various cancer cell lines. distantreader.org The core benzamide structure serves as a versatile scaffold for designing compounds that can interfere with cancer cell growth and proliferation.
One study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) demonstrated significant cytotoxic activity against human prostate cancer cell lines. nih.govnih.gov The compound was effective against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) cells, with IC50 values in the low micromolar range. nih.govnih.gov The study also found that NCDDNB could arrest the cell cycle in the G1 phase and induce apoptosis, suggesting specific mechanisms of anticancer action. nih.govnih.gov
Other research has explored different modifications of the benzamide scaffold. For example, N-(thiazol-2-yl) benzamides of quinoxaline (B1680401) exhibited promising activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with one compound showing greater potency than the standard drug etoposide. tandfonline.com Another novel benzamide derivative, VKNG-2, was found to preferentially target cancer cells over non-cancerous fibroblast cells and could restore the efficacy of other chemotherapeutic drugs by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. nih.gov
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 µM | nih.govnih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate Cancer | 2.5 µM | nih.govnih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate Cancer | 6.5 µM | nih.govnih.gov |
| N-(thiazol-2-yl)benzamide of quinoxaline (Compound 6i) | MCF-7 | Breast Cancer | 0.95 µM | tandfonline.com |
| N-(thiazol-2-yl)benzamide of quinoxaline (Compound 6i) | A549 | Lung Cancer | 1.32 µM | tandfonline.com |
| N-(thiazol-2-yl)benzamide of quinoxaline (Compound 6i) | HepG2 | Liver Cancer | 1.24 µM | tandfonline.com |
| N-(substituted coumarin-3-yl) benzamides (Compound 8a) | HepG2 | Liver Cancer | Potent Activity | distantreader.org |
Detailed Studies on Enzyme Inhibition by Benzamide Derivatives
Beyond broad antimicrobial and cytotoxic effects, the benzamide scaffold has been instrumental in the design of specific enzyme inhibitors. This targeted approach is crucial in modern drug discovery, aiming to modulate the activity of key proteins involved in disease pathways with high precision.
Kinase Inhibition Profiles
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The benzamide and related benzimidazole (B57391) structures are common scaffolds for kinase inhibitors, capable of interacting with the enzyme's active site in various binding modes. nih.gov
Benzamide derivatives have been developed as potent and selective inhibitors for several kinases:
Tyrosine Kinases: A series of novel 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors, targeting receptors like EGFR, HER-2, and PDGFRa. mdpi.com Another study focused on N-(benzimidazol-2-yl-methyl) benzamide derivatives as potential inhibitors of receptor tyrosine kinases, which are often overexpressed in cancer cells. hsmc.gr
DYRK2 and DYRK3 Kinases: To improve the selectivity of known kinase inhibitors, a series of benzamide derivatives of thioacridine were synthesized. Several of these compounds demonstrated potent dual inhibition of DYRK2 and DYRK3 with IC50 values in the nanomolar range. nih.gov
Rho-associated kinase-1 (ROCK1): Benzamide has been widely reported as a scaffold for ROCK1 inhibitors, which are promising therapeutic targets for various diseases. tandfonline.com
p38α Mitogen-activated Protein Kinase (MAPK): Novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α MAPK, a target for treating inflammatory diseases and cancer. researchgate.net
Protein Kinase CK1δ: A series of 2-amidobenzimidazole derivatives were synthesized as ATP-competitive inhibitors of CK1δ, an enzyme implicated in cancer and neurodegenerative diseases. One derivative featuring a 5-cyano substituent showed nanomolar potency. mdpi.com
| Target Kinase | Benzamide Derivative Class | Potency/Selectivity | Reference |
| Tyrosine Kinases (EGFR, HER-2, etc.) | 4-(Arylaminomethyl)benzamides | Potent inhibitory activity | mdpi.com |
| DYRK2 / DYRK3 | Thioacridine benzamides | Nanomolar IC50 values, dual inhibition | nih.gov |
| ROCK1 | N-methyl-4-(4-pyrazolidinyl) benzamides | Potent inhibitors | tandfonline.com |
| p38α MAPK | 4-chloro-N-phenyl benzamides | Investigated as inhibitors | researchgate.net |
| Protein Kinase CK1δ | 2-Amido-5-cyanobenzimidazole | IC50 = 98.6 nM | mdpi.com |
Urease Enzyme Inhibition Kinetics
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, making urease a key target for inhibitor design. nih.gov Various classes of compounds, including those based on amide and hydroxamic acid structures, have been explored as urease inhibitors. researchgate.net
Recent studies have focused on creating hybrid molecules that combine known pharmacophores to enhance inhibitory activity. A series of novel conjugates linking nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) with various sulfa drugs were synthesized and screened for urease inhibition. nih.govacs.org Several of these benzamide-acetamide pharmacophores demonstrated competitive or mixed-mode inhibition of urease with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor, thiourea. nih.govacs.org
Kinetic studies are crucial for understanding the mechanism of inhibition. For example, halo-substituted ester/amide-based derivatives have been investigated, with one 2-chloro-substituted compound (4b) showing remarkable activity (IC50 = 1.6 nM) and acting as a mixed-type inhibitor according to Lineweaver-Burk plot analysis. semanticscholar.orgnih.gov Similarly, phosphoramide (B1221513) derivatives have been evaluated, with some showing improvements in activity compared to the commercial inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). acs.orgresearchgate.net
| Inhibitor Class | Standard | IC50 Value | Inhibition Type | Reference |
| Diclofenac-sulfanilamide conjugate | Thiourea | 3.59 µM | Competitive | acs.org |
| Diclofenac-sulfaguanidine conjugate | Thiourea | 4.35 µM | Mixed | nih.gov |
| Mefenamic acid-sulfadiazine conjugate | Thiourea | 7.92 µM | Mixed | nih.gov |
| Halo-substituted ester/amide (Compound 4b) | Thiourea (472.1 nM) | 1.6 nM | Mixed | semanticscholar.orgnih.gov |
| Phosphoramide derivatives | NBPT (100 nM) | Some < 1 µM | N/A | acs.org |
Glycosidase Inhibition (e.g., α-Glucosidase and α-Amylase)
Glycosidase inhibitors are of significant interest in the management of type 2 diabetes mellitus as they can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. Although 3-chloro-N-(2,5-dimethylphenyl)benzamide has not been specifically reported as a glycosidase inhibitor, numerous studies have demonstrated that the N-arylbenzamide framework is a viable scaffold for the development of potent α-glucosidase and α-amylase inhibitors.
Research into various benzamide derivatives has shown that the nature and position of substituents on both the benzoyl and the N-phenyl rings are critical for inhibitory activity. For instance, a series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] caymanchem.comprotocols.iothiazin-2-yl)-N-arylacetamides, which contain an N-aryl amide moiety, were synthesized and evaluated for their in vitro inhibitory potential against α-glucosidase and α-amylase. Several of these compounds, particularly those with chloro, bromo, and methyl substituents on the N-aryl ring, demonstrated good to potent inhibition of both enzymes, with some derivatives showing greater potency than the standard drug, acarbose.
In another study, novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones were synthesized, and their enzyme inhibitory potential was evaluated. It was observed that most of these derivatives exhibited good inhibitory activity against both α-glucosidase and α-amylase. Notably, the presence of 3,5-dinitro functional groups on the benzoyl ring played a significant role in enhancing the enzyme inhibitory activity.
These findings suggest that the this compound structure, with its chloro-substituted benzoyl ring and dimethyl-substituted N-phenyl ring, possesses the foundational elements that could contribute to glycosidase inhibition. The electronic and steric properties conferred by these substituents would likely influence the binding of the molecule to the active sites of α-glucosidase and α-amylase.
Table 1: Examples of Glycosidase Inhibition by Benzamide Analogs
| Compound Class | Enzyme Target | Key Structural Features for Activity |
|---|---|---|
| 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] caymanchem.comprotocols.iothiazin-2-yl)-N-arylacetamides | α-Glucosidase, α-Amylase | Chloro, bromo, and methyl substituents on the N-aryl ring. |
Other Identified Enzyme Targets (e.g., DprE1, Cyclooxygenase-2)
The versatility of the benzamide scaffold has led to its exploration as an inhibitor of a diverse range of enzymes implicated in various diseases.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is an essential enzyme for the survival of Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of its cell wall. This makes it a prime target for the development of novel anti-tuberculosis drugs. While there is no specific data on this compound, a significant body of research has focused on benzamide derivatives as DprE1 inhibitors. Notably, dinitrobenzamide derivatives have been identified as potent inhibitors of DprE1. These compounds are structurally related to the well-known DprE1 inhibitors, the nitrobenzothiazinones. The mechanism of action for many of these nitro-containing inhibitors involves the reduction of the nitro group by the FAD cofactor of DprE1, leading to the formation of a covalent adduct with a cysteine residue in the enzyme's active site, thereby irreversibly inhibiting it. This highlights the potential for appropriately substituted benzamides to act as anti-tubercular agents by targeting DprE1.
Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Research has shown that the conversion of the carboxylic acid group of some NSAIDs into amide derivatives can lead to highly selective COX-2 inhibitors. For example, amide derivatives of meclofenamic acid have been shown to exhibit significant COX-2 selective inhibition. This suggests that the N-arylbenzamide structure of this compound could be a favorable scaffold for achieving COX-2 selectivity. The nature of the substituents on both aromatic rings would be crucial in determining the potency and selectivity of inhibition.
Table 2: Benzamide Analogs as Inhibitors of Other Enzyme Targets
| Compound Class | Enzyme Target | Key Structural Features for Activity |
|---|---|---|
| Dinitrobenzamide derivatives | DprE1 | Nitro group substitution on the benzoyl ring. |
Elucidation of Molecular Mechanisms of Action and Cellular Pathway Modulation
The biological effects of benzamide derivatives often extend beyond simple enzyme inhibition to the modulation of complex cellular signaling pathways and the disruption of essential protein functions.
Interference with Key Cellular Signaling Pathways (e.g., MAPK, NF-κB)
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical regulators of a wide array of cellular processes, including inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of NF-κB signaling is a key therapeutic strategy for many inflammatory diseases. A number of small molecules containing the benzamide scaffold have been identified as inhibitors of NF-κB activation. The mechanism of inhibition can vary, but often involves targeting upstream kinases, such as IκB kinase (IKK), which are essential for the activation of NF-κB. Given the role of NF-κB in inflammation, and the established anti-inflammatory potential of some benzamide derivatives through COX-2 inhibition, it is plausible that compounds like this compound could also exert their effects through the modulation of the NF-κB pathway.
Disruption of Protein Function and Assembly (e.g., Tubulin Polymerization, Inflammasome Assembly)
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal structures essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. A number of N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. One study reported a series of novel N-benzylbenzamide derivatives with significant antiproliferative activities in the nanomolar range against several cancer cell lines. nih.gov This demonstrates the potential of the N-arylbenzamide scaffold, a core component of this compound, to be developed into effective anti-cancer agents that target tubulin.
Methodologies for In Vitro Biological Activity Assays
A variety of established in vitro assays are utilized to determine the biological activity of compounds such as this compound and its analogs.
Glycosidase Inhibition Assays:
α-Glucosidase Inhibition Assay: This is typically a colorimetric assay where the enzyme's activity is measured by its ability to hydrolyze a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. protocols.io The inhibitory activity of a test compound is determined by the reduction in the rate of p-nitrophenol formation. protocols.io
α-Amylase Inhibition Assay: The inhibitory effect on α-amylase is often determined by the dinitrosalicylic acid (DNSA) method. scielo.br The enzyme is incubated with a starch solution, and the amount of reducing sugars produced is quantified by their reaction with DNSA, which results in a color change that can be measured at 540 nm. scielo.br A decrease in the amount of reducing sugars formed in the presence of a test compound indicates inhibition. scielo.br
Other Enzyme Target Assays:
DprE1 Inhibition Assay: The activity of DprE1 can be monitored using various methods, including a fluorescence-based assay where the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) is coupled to the oxidation of the DprE1 substrate. abcam.cn Another method involves using radiolabeled substrates and analyzing the reaction products by thin-layer chromatography. pnas.org
Cyclooxygenase-2 (COX-2) Inhibition Assay: The inhibitory activity against COX-2 is commonly assessed using an in vitro enzyme immunoassay. This assay measures the amount of prostaglandin (B15479496) E2 (PGE2) produced by the enzyme from its substrate, arachidonic acid. The concentration of PGE2 is determined using a competitive ELISA. A fluorometric assay kit is also available that measures the fluorescence kinetics of a probe in the presence of the enzyme, substrate, and inhibitor. mdpi.com
Molecular Mechanisms and Cellular Pathway Modulation Assays:
MAPK Pathway Analysis: Western blotting is a standard technique used to assess the activation of the MAPK pathway. nih.govresearchgate.net This method involves detecting the levels of phosphorylated forms of key MAPK proteins (e.g., p-ERK, p-JNK, p-p38) using phospho-specific antibodies. nih.govresearchgate.net
NF-κB Signaling Assay: The activity of the NF-κB pathway can be monitored using a reporter gene assay. caymanchem.comindigobiosciences.com In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. caymanchem.comindigobiosciences.com
Protein Function and Assembly Assays:
Tubulin Polymerization Assay: The effect of a compound on tubulin polymerization can be measured in vitro by monitoring the increase in turbidity of a solution of purified tubulin at 340 nm as it polymerizes into microtubules. cosmobio.co.jp A fluorescence-based assay can also be used, where the incorporation of a fluorescent reporter into microtubules during polymerization leads to an increase in fluorescence. nih.govcytoskeleton.com
Inflammasome Activation Assay: The activation of the inflammasome is typically assessed by measuring the downstream consequences in cultured immune cells, such as macrophages. bio-protocol.orgspringernature.com This includes quantifying the secretion of IL-1β and IL-18 into the cell culture supernatant using ELISA, and detecting the cleaved (active) form of caspase-1 by Western blotting. bio-protocol.orgnih.gov
Structure Activity Relationship Sar Studies for Halogenated N Dimethylphenyl Benzamides
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of N-(dimethylphenyl)benzamides is profoundly influenced by the nature and position of substituents on both the benzoyl and the aniline (B41778) rings. Systematic studies on analogous benzanilide (B160483) structures have revealed that the electronic and steric properties of these substituents are critical determinants of potency and selectivity.
For instance, in the context of fungicidal activity, the introduction of electron-withdrawing groups on the benzoyl ring, such as a chlorine atom at the 3-position, is often associated with enhanced efficacy. This is attributed to the increased electrophilicity of the carbonyl carbon, which can facilitate stronger interactions with target biomolecules. Conversely, the effect of substituents on the N-phenyl ring is more complex. The presence of methyl groups, as in the 2,5-dimethylphenyl moiety, can influence the molecule's conformation and lipophilicity.
Studies on related benzamides have shown that the position of substituents can drastically alter biological activity. For example, in a series of N-arylbenzenesulfonamides, the presence of a sulfonamide group bonded to two aromatic rings was found to be crucial for fungicidal activity against Botrytis cinerea. While this is a different class of compounds, it highlights the importance of the core structure and the electronic nature of substituents. In some cases, a chlorine substituent in the meta-position has been shown to cause a significant increase in inhibitory activity, suggesting a specific structural and electronic role beyond simple lipophilicity changes. eurochlor.org
The interplay between substituents on both rings is crucial. For example, while a 3-chloro group on the benzoyl ring might be beneficial, its effectiveness can be modulated by the substitution pattern on the aniline ring. The 2,5-dimethyl substitution pattern influences the dihedral angle between the two aromatic rings, which in turn affects how the molecule fits into a biological target's binding site.
Identification of Critical Structural Motifs for Optimal Activity of 3-Chloro-N-(2,5-dimethylphenyl)benzamide Analogs
Through extensive research on various benzamide (B126) derivatives, several structural motifs have been identified as critical for conferring and optimizing biological activity. For this compound analogs, these motifs can be dissected into three key components: the substituted benzoyl moiety, the amide linker, and the substituted aniline moiety.
The 3-Chloro Benzoyl Moiety: The presence of a chlorine atom at the meta-position of the benzoyl ring is a recurring feature in many biologically active benzamides. This halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity of the molecule for its biological target. Furthermore, its electron-withdrawing nature influences the electronic distribution of the entire molecule.
The 2,5-Dimethylphenyl Moiety: The substitution pattern on the aniline ring is critical for modulating selectivity and pharmacokinetic properties. The methyl groups at the 2- and 5-positions serve several roles. The ortho-methyl group can induce a twist in the molecule, forcing the two aromatic rings out of planarity. This conformational constraint can be crucial for fitting into a specific binding pocket and may enhance selectivity for the target. The dimethyl substitution also increases the lipophilicity of the compound, which can affect its ability to cross biological membranes.
The following table illustrates the hypothetical impact of substitutions on a generic N-(dimethylphenyl)benzamide scaffold based on general SAR principles observed in related compound series.
| R1 (Benzoyl Ring) | R2 (Aniline Ring) | Expected Impact on a Hypothetical Activity |
| 3-Cl | 2,5-di-CH3 | Potentially high activity due to favorable electronic and steric properties. |
| 4-Cl | 2,5-di-CH3 | May show altered activity and selectivity compared to the 3-chloro analog. |
| 3-F | 2,5-di-CH3 | Fluorine may act as a bioisostere of hydrogen or a weak hydrogen bond acceptor, potentially modifying binding. |
| H | 2,5-di-CH3 | Likely to have lower activity, highlighting the importance of the halogen substituent. |
| 3-Cl | 2,6-di-CH3 | The steric hindrance from two ortho-methyl groups could significantly alter the conformation and reduce activity. |
| 3-Cl | H | Removal of methyl groups would decrease lipophilicity and alter the conformation, likely affecting activity. |
Rational Design Principles for Enhancing the Biological Efficacy of Benzamide Derivatives
The rational design of more potent and selective benzamide derivatives hinges on a deep understanding of the SAR. Key principles include bioisosterism, conformational constraint, and modulation of physicochemical properties.
Bioisosterism: This principle involves replacing a functional group with another that has similar steric and electronic properties to improve biological activity or pharmacokinetic profiles. For example, the chlorine atom at the 3-position could be replaced with other halogen atoms (Br, F) or a trifluoromethyl group (-CF3) to fine-tune the electronic properties and lipophilicity. Similarly, the methyl groups on the aniline ring could be replaced with other small alkyl groups or cyclopropyl (B3062369) groups to explore the steric requirements of the binding site.
Conformational Constraint: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to an increase in binding affinity by minimizing the entropic penalty upon binding. For N-(dimethylphenyl)benzamides, this can be achieved by introducing cyclic structures or intramolecular hydrogen bonds that lock the molecule into a bioactive conformation. The ortho-methyl group in this compound already provides a degree of conformational restriction.
A general strategy for rational design might involve creating a matrix of analogs where substituents on both aromatic rings are systematically varied, as shown in the table below.
| Variation on Benzoyl Ring (Position 3) | Variation on Aniline Ring | Design Rationale |
| Cl, Br, F, I | 2,5-di-CH3 | Explore the effect of halogen size and electronegativity. |
| CF3, CN, NO2 | 2,5-di-CH3 | Investigate the impact of strong electron-withdrawing groups. |
| OCH3, CH3 | 2,5-di-CH3 | Study the effect of electron-donating groups. |
| 3-Cl | 2-CH3, 3-CH3, 4-CH3 | Probe the positional importance of a single methyl group. |
| 3-Cl | 2,3-di-CH3, 2,4-di-CH3, 2,6-di-CH3 | Evaluate the influence of different dimethyl substitution patterns on conformation and activity. |
Lead Optimization Strategies Based on Comprehensive SAR Data
Once a lead compound like this compound is identified, lead optimization aims to refine its structure to enhance desired properties while minimizing undesirable ones. This iterative process is guided by comprehensive SAR data.
A primary strategy involves identifying the "hot spots" on the molecule where modifications lead to significant changes in activity. For instance, if SAR studies indicate that the 3-position on the benzoyl ring is highly sensitive to substitution, a variety of functional groups with different electronic and steric properties would be explored at this position.
Another key aspect of lead optimization is improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. For example, if a compound is found to be rapidly metabolized, modifications can be made to block the metabolic sites. This might involve replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.
The optimization process often involves a multi-parameter optimization, where improvements in potency must be balanced with acceptable pharmacokinetic and safety profiles. For example, increasing lipophilicity might enhance potency but could also lead to poor solubility and increased toxicity.
A hypothetical lead optimization workflow for a this compound analog with initial fungicidal activity might look like this:
Initial Hit: this compound shows moderate fungicidal activity.
SAR Exploration:
Synthesize analogs with different halogens at the 3-position (F, Br, I). Result: Bromine analog shows slightly improved potency.
Synthesize analogs with electron-withdrawing groups other than halogens at the 3-position (CF3, CN). Result: CF3 group significantly boosts activity.
Synthesize analogs with varied substitution on the N-phenyl ring (e.g., 2,3-dimethyl, 2,6-dimethyl, 3,5-dimethyl). Result: 2,5-dimethyl substitution remains optimal.
Lead Compound: 3-trifluoromethyl-N-(2,5-dimethylphenyl)benzamide emerges as a potent lead.
ADMET Profiling: The lead compound shows high potency but poor aqueous solubility.
Optimization for Physicochemical Properties: Introduce a small, polar group (e.g., a hydroxyl or methoxy (B1213986) group) on a less sensitive position of the N-phenyl ring to improve solubility without significantly compromising potency.
Candidate Selection: An optimized analog with a balanced profile of high potency and good drug-like properties is selected for further development.
Emerging Research Applications and Future Perspectives for 3 Chloro N 2,5 Dimethylphenyl Benzamide
Potential Applications in Agrochemical Development, Particularly as Fungicides
The benzamide (B126) scaffold is a cornerstone in the development of modern fungicides. Many commercial agrochemicals are based on this structure, owing to its ability to interact with essential biological targets in pathogenic fungi. The specific substitutions on the two aromatic rings of the benzamide core are critical for determining the spectrum and potency of its fungicidal activity.
Research into the structure-activity relationships (SAR) of benzamide derivatives has revealed that the presence and position of halogen atoms, such as chlorine, can significantly enhance antifungal efficacy. acs.org For instance, studies on N-(pyrazol-5-yl)benzamide derivatives showed that chlorine-substituted compounds exhibited potent activity against various plant pathogens, including Valsa mali and Sclerotinia sclerotiorum. acs.org The chlorine atom in the 3-position of the benzoyl ring of 3-chloro-N-(2,5-dimethylphenyl)benzamide could therefore be a key contributor to potential fungicidal properties. Similarly, substitutions on the N-phenyl (aniline) ring are known to modulate the compound's physical properties and its fit within the target enzyme's active site. researchgate.net The dimethylphenyl group may enhance the compound's lipophilicity, which can be crucial for its ability to penetrate fungal cell membranes.
Several studies have highlighted the effectiveness of N-aryl benzamides and related structures against a range of phytopathogens. This body of research supports the hypothesis that this compound could be a promising candidate for agrochemical development.
| Compound Class | Key Structural Features | Observed Fungicidal Activity | Reference |
|---|---|---|---|
| N-(Pyrazol-5-yl)benzamide Derivatives | Fluorine and Chlorine substitutions on the benzamide ring | Good in vitro activity against Valsa mali and Sclerotinia sclerotiorum. Compound 9Ip showed activity 21-fold greater than the commercial fungicide fluxapyroxad (B1673505) against V. mali. | acs.org |
| Benzamide-1,3,4-thiadiazole Derivatives | Electron-donating and electron-withdrawing groups on phenyl rings | Showed good inhibitory activity against Rhizopus nigricans, Penicillium glaucum, and Aspergillus niger, with some compounds having efficacy equivalent to chlorothalonil. | |
| N-Arylbenzenesulfonamides | Varied substituents on arylamine and benzenesulfonyl rings | Broad-spectrum antifungal activity against Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani. | nih.gov |
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Heterocyclic substitutions | Good fungicidal activities against eight tested fungi at 50 mg/L, with one compound showing better inhibition of Botrytis cinerea than fluxapyroxad. | nih.gov |
Utility as Chemical Probes for Investigating Biological Systems and Pathways
Beyond direct therapeutic or agricultural applications, molecules like this compound are valuable as starting points for the design of chemical probes. These are specialized small molecules used to study and manipulate biological systems, helping researchers to understand protein function and disease pathways. The benzamide scaffold has proven to be an excellent foundation for creating such probes due to its synthetic tractability and its ability to be decorated with photoreactive groups or reporter tags. nih.gov
A notable example is the development of benzamide-based photoreactive probes to study histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.gov In these studies, researchers synthesized benzamide derivatives containing azido (B1232118) groups, which, upon exposure to UV light, can form a covalent bond with the target enzyme. This allows for the precise identification of the enzyme's binding site and its interaction partners within the cell. nih.gov These probes demonstrated potent and selective activity for HDAC1 and HDAC2 and were able to enter the cell nucleus to engage their target. nih.gov
Similarly, other benzamide derivatives have been synthesized and evaluated as agents against prion diseases, which are fatal neurodegenerative disorders. nih.gov These compounds were tested for their ability to inhibit the accumulation of the disease-associated scrapie prion protein (PrPSc) in infected cells, highlighting the potential of the benzamide structure to interact with challenging biological targets. nih.gov Given these precedents, this compound could serve as a core structure for developing novel probes to explore a wide range of biological targets and pathways.
Advancements in Automated Synthesis and High-Throughput Screening of Benzamide Libraries
The exploration of the full potential of any chemical scaffold, including that of this compound, has been revolutionized by advancements in automated synthesis and high-throughput screening (HTS). fortunepublish.com These technologies have shifted the paradigm of chemical discovery from a slow, one-by-one synthesis approach to the rapid, parallel creation and testing of vast collections of related compounds, known as chemical libraries. acs.org
Automated synthesis platforms, often utilizing flow chemistry or robotic liquid handlers, enable the systematic modification of a core structure like a benzamide. researchgate.netnih.gov For example, starting with 3-chlorobenzoyl chloride and 2,5-dimethylaniline (B45416), an automated system could rapidly react these precursors with a diverse array of building blocks to generate a library of thousands of distinct benzamide analogues. This process is typically performed in miniaturized formats, such as 96- or 1536-well microtiter plates. cambridge.org
Once a library is synthesized, HTS is used to rapidly evaluate the biological activity of every compound against a specific target, such as a fungal pathogen. ingentaconnect.com This process, which once took years, can now be accomplished in a matter of days, dramatically accelerating the discovery of "hits"—compounds that show the desired biological effect. nih.govresearchgate.net The integration of synthesis and screening allows for the efficient exploration of chemical space around a lead compound, helping to quickly identify derivatives with improved potency and properties. nih.gov
| Aspect | Traditional Synthesis & Screening | Automated Synthesis & High-Throughput Screening (HTS) |
|---|---|---|
| Synthesis Approach | Manual, one compound at a time, sequential. | Automated, parallel synthesis of hundreds to thousands of compounds simultaneously. acs.org |
| Scale | Gram to kilogram scale. | Milligram to microgram scale, often in microtiter plates. cambridge.org |
| Timeframe | Days to weeks per compound. | Thousands of compounds can be synthesized and screened in days. nih.gov |
| Data Generation | Low volume of data points. | Massive datasets generated, requiring computational analysis. ingentaconnect.com |
| Discovery Process | Hypothesis-driven, slow iteration. | Data-driven, rapid Design-Make-Test-Analyze (DMTA) cycles. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery and Optimization
Q & A
Q. What are the recommended synthetic methodologies for 3-chloro-N-(2,5-dimethylphenyl)benzamide?
Methodological Answer: The synthesis typically involves amide coupling reactions. For example:
- React 3-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) under inert conditions.
- Purify the product via recrystallization using ethanol or acetonitrile.
This approach is analogous to methods used for structurally related benzamides, where reaction optimization (e.g., stoichiometry, temperature) is critical for yield enhancement .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of particulates.
- Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services, as outlined in safety guidelines for chlorinated benzamides .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility: Perform gradient solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13).
- Stability: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels.
Reference CRC Handbook data for analogous compounds to infer trends (e.g., logP, melting point) .
Advanced Research Questions
Q. What crystallographic data and hydrogen-bonding patterns are observed in structural analogs?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals key structural features:
-
Example Data (Analog):
Parameter Value (3-Chloro-N-(3-methylphenyl)benzamide) Crystal System Orthorhombic Space Group Pbcn Unit Cell (Å) a = 9.4032, b = 10.0963, c = 25.9904 Hydrogen Bonds N–H⋯O chains stabilize molecular packing These findings, derived from SC-XRD studies of analogs, guide predictions for intermolecular interactions in the target compound .
Q. How can biological interaction studies be designed to evaluate therapeutic potential?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity with target proteins (e.g., kinases, receptors).
- Safety Profiling: Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) and metabolic stability tests in liver microsomes.
Prioritize analogs with demonstrated bioactivity (e.g., N-(2,5-dichlorophenyl) derivatives) to refine experimental parameters .
Q. How should conflicting spectroscopic or bioactivity data be resolved?
Methodological Answer:
Q. What advanced techniques are recommended for characterizing degradation products?
Methodological Answer:
- LC-HRMS: Couple liquid chromatography with high-resolution mass spectrometry to identify degradation pathways.
- Stress Testing: Expose the compound to oxidative (H₂O₂), acidic (HCl), and photolytic conditions, then analyze products via fragmentation patterns.
This approach aligns with protocols for structurally complex benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
